molecular formula C10H19NO3S B2508876 4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine CAS No. 2249637-89-4

4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine

Cat. No.: B2508876
CAS No.: 2249637-89-4
M. Wt: 233.33
InChI Key: ZKTSUGVDUPOSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an ethenylsulfonyl group attached to the ethyl chain, which is further connected to a dimethyl-substituted morpholine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine typically involves the reaction of 2,3-dimethylmorpholine with an appropriate ethenylsulfonyl precursor. One common method includes the use of ethenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Advanced purification techniques like distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The ethenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the ethenyl group, converting it into an ethyl group.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution on the morpholine ring.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced ethyl-substituted compounds, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine involves its interaction with specific molecular targets. The ethenylsulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The morpholine ring may also interact with various receptors or enzymes, influencing their function and pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Ethenylsulfonylethyl)morpholine: Lacks the dimethyl substitution on the morpholine ring.

    2,3-Dimethylmorpholine: Does not have the ethenylsulfonyl group.

    4-(2-Sulfonylethyl)-2,3-dimethylmorpholine: Lacks the ethenyl group.

Uniqueness

4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine is unique due to the presence of both the ethenylsulfonyl group and the dimethyl-substituted morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-ethenylsulfonylethyl)-2,3-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-4-15(12,13)8-6-11-5-7-14-10(3)9(11)2/h4,9-10H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTSUGVDUPOSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1CCS(=O)(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.